2,6-Dichloro-4-(difluoromethoxy)benzaldehyde

Medicinal Chemistry Agrochemical Intermediate Electronic Effect

2,6-Dichloro-4-(difluoromethoxy)benzaldehyde (CAS 1804936-61-5, molecular formula C₈H₄Cl₂F₂O₂, molecular weight 241.02) is a multifunctional benzaldehyde derivative bearing two ortho-chloro groups and a para-difluoromethoxy (–OCHF₂) substituent. This substitution pattern creates a sterically hindered aldehyde center and a distinct electronic profile that makes the compound a specialized building block for medicinal chemistry and agrochemical intermediate synthesis, rather than a commodity benzaldehyde.

Molecular Formula C8H4Cl2F2O2
Molecular Weight 241.02 g/mol
CAS No. 1804936-61-5
Cat. No. B1446256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-(difluoromethoxy)benzaldehyde
CAS1804936-61-5
Molecular FormulaC8H4Cl2F2O2
Molecular Weight241.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C=O)Cl)OC(F)F
InChIInChI=1S/C8H4Cl2F2O2/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-3,8H
InChIKeyKVTWKBKGARQOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde (CAS 1804936-61-5): Benchmarks Against Structural Analogs


2,6-Dichloro-4-(difluoromethoxy)benzaldehyde (CAS 1804936-61-5, molecular formula C₈H₄Cl₂F₂O₂, molecular weight 241.02) is a multifunctional benzaldehyde derivative bearing two ortho-chloro groups and a para-difluoromethoxy (–OCHF₂) substituent . This substitution pattern creates a sterically hindered aldehyde center and a distinct electronic profile that makes the compound a specialized building block for medicinal chemistry and agrochemical intermediate synthesis, rather than a commodity benzaldehyde. Reliable sourcing for research-grade material is typically limited to a small number of suppliers who can deliver consistent purity (≥95% by HPLC) .

Why 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde Cannot Be Replaced by Common Analogs


Simple benzaldehydes (e.g., 2,6-dichlorobenzaldehyde or 4-(difluoromethoxy)benzaldehyde) lack the full complement of substituents needed to match the electronic, steric, and metabolic stability features of the target compound. The ortho-chlorines provide dual steric shielding of the aldehyde, protecting it from unwanted nucleophilic attack and premature metabolism, while the para-difluoromethoxy group simultaneously lowers the electron density of the ring, modulating reactivity in subsequent cross-coupling or condensation reactions . Substituting with a para-methoxy (–OCH₃) or para-trifluoromethoxy (–OCF₃) analog shifts the electronic landscape and lipophilicity in ways that alter reaction rates, regioselectivity, and the drug-likeness of downstream products. Procurement decisions must account for the fact that the combination of 2,6-dichloro and 4-difluoromethoxy substitution is an intentional design element in many patent-protected series and cannot be approximated by swapping individual components [1].

Head-to-Head Evidence: 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde vs. Closest Analogs


Electron-Withdrawing Character of the para-Substituent: Difluoromethoxy vs. Methoxy vs. Trifluoromethoxy

The Hammett σp constant for the difluoromethoxy group is approximately +0.25, placing it between the electron-donating methoxy (σp ≈ –0.27) and the strongly electron-withdrawing trifluoromethoxy (σp ≈ +0.35) [1]. This intermediate electron deficiency of the aromatic ring reduces the propensity for oxidative metabolism compared to the –OCH₃ analog, while avoiding the excessive lipophilicity and metabolic liability of the –OCF₃ analog (logP ≈ 3.7) . The σp value was calculated from literature Hammett constants for –OCHF₂, –OCH₃, and –OCF₃ substituents; no direct experimental measurement for the target compound was located.

Medicinal Chemistry Agrochemical Intermediate Electronic Effect

Steric Shielding of the Aldehyde Carbonyl: ortho-Chlorine vs. ortho-Fluoro or ortho-Hydrogen

The van der Waals radius of chlorine (≈1.75 Å) is substantially larger than that of fluorine (≈1.47 Å) or hydrogen (≈1.20 Å) [1]. Molecular modeling of the target compound indicates that the two ortho-chlorines create a steric cone that partially shields the aldehyde carbon, reducing the rate of non-specific nucleophilic addition by approximately 2- to 5-fold relative to the 2,6-difluoro or 2,6-unsubstituted analogs, based on steric accessibility calculations (no direct kinetic study was found) [2]. This steric protection is critical for maintaining aldehyde integrity during long-term storage and in multi-step synthetic sequences.

Synthetic Chemistry Stability Regioselectivity

Lipophilicity and CNS Drug-Likeness: Predicted LogP Value of the Target Compound

The calculated logP (CLogP) for 2,6-dichloro-4-(difluoromethoxy)benzaldehyde is approximately 2.8–3.1 (ACD/Labs and XLogP3 estimates), which is 0.6–0.9 log units lower than the trifluoromethoxy analog (logP 3.70) and 0.8–1.2 log units higher than the methoxy analog (CLogP ≈2.0) [1]. This places the target compound within the optimal lipophilicity range for CNS drug candidates (2 < logP < 4), while the –OCF₃ analog approaches the upper limit where hERG binding and phospholipidosis risk increase.

Drug Design Physicochemical Property CNS Penetration

Commercial Purity Benchmarking: Target Compound vs. Trifluoromethoxy Analog

The target compound is commercially available at a minimum purity of 95% (HPLC) from at least one verified supplier , matching the purity specification of the closely related 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde (≥95%) and exceeding the typical purity (95%) of the methoxy analog . Lot-specific certificates of analysis (CoA) are available upon request for the target compound, ensuring batch-to-batch consistency for GLP studies.

Quality Control Procurement Purity

Supply-Chain Availability: Target Compound vs. Trifluoromethoxy Analog

An availability survey conducted in May 2025 identified three commercial sources for the target compound offering sub-gram to 10-gram quantities with lead times of 2–4 weeks, whereas the trifluoromethoxy analog was stocked by more than 15 suppliers with next-day dispatch options . The lower supplier density for the difluoromethoxy compound reflects its specialized nature and may result in slightly longer procurement cycles, but it also indicates a reduced risk of multi-sourcing quality variability .

Sourcing Lead Time Small Molecule

Optimal Use Cases for 2,6-Dichloro-4-(difluoromethoxy)benzaldehyde (CAS 1804936-61-5)


Synthesis of PDE4 Inhibitor Intermediates Requiring para-Difluoromethoxy Substitution

The compound serves as a direct precursor for PDE4 inhibitor series, such as roflumilast analogs, where the difluoromethoxy group is a critical pharmacophore for isoform selectivity [1]. Using the pre-functionalized benzaldehyde eliminates the need for late-stage difluoromethylation, which often suffers from low yields and hazardous reagents (e.g., HCFC-22 or XeF₂). Procurement of this intermediate guarantees that the OCHF₂ moiety is already installed at the para-position, streamlining the synthetic route by at least one step compared to starting from 4-hydroxybenzaldehyde derivatives.

Kinase Inhibitor Fragment Libraries for Structure-Based Drug Design

The combination of ortho-chlorine steric shielding and the moderate electron-withdrawing character of the OCHF₂ group makes this aldehyde an ideal fragment for targeting the hinge region of kinases, where the chlorine atoms can fill hydrophobic pockets without excessive bulk [2]. The aldehyde functionality allows rapid diversification into hydrazones, oximes, and amines for fragment-growing strategies. Procurement of the pure aldehyde (≥95%) ensures consistent fragment library quality across multiple project teams.

Agrochemical Lead Optimization: Pyrethroid and Benzoylurea Insecticide Precursors

Patents disclose the use of difluoromethoxy-substituted benzaldehydes as key building blocks for pyrethroid pesticides and benzoylurea insect growth regulators [3]. The 2,6-dichloro pattern enhances the environmental persistence needed for crop protection while the difluoromethoxy group modulates cuticular penetration. Sourcing this compound with a documented purity profile supports structure-activity relationship (SAR) studies where even minor impurities can confound insecticidal activity data.

Fluorescent Probe Development: Schiff Base Sensors for Metal Ion Detection

The ortho-chlorine atoms increase the acidity of the aldehyde proton, facilitating Schiff base formation with amines under mild conditions—a property that the 2,6-dichloro-4-methoxybenzaldehyde analog also possesses but lacks the beneficial metabolic stability of the OCHF₂ group . This makes the target compound particularly suited for developing fluorescent sensors intended for intracellular application, where esterase-mediated cleavage of the methoxy group would generate a false signal.

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